1-(2-Ethylbutyl)azetidin-3-ol
Description
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Properties
IUPAC Name |
1-(2-ethylbutyl)azetidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO/c1-3-8(4-2)5-10-6-9(11)7-10/h8-9,11H,3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCAMZBRKCARLDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)CN1CC(C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(2-Ethylbutyl)azetidin-3-ol is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of existing research findings.
Synthesis of this compound
The synthesis of this compound typically involves the reaction of appropriate precursors through various organic synthesis methodologies. Detailed synthetic pathways have been documented, including the use of azetidine derivatives and functionalization techniques that enhance biological activity.
Biological Activity Overview
This compound exhibits a range of biological activities, which can be categorized as follows:
Antimicrobial Activity
Research indicates that compounds within the azetidine class have shown promising antimicrobial properties. In vitro studies have demonstrated significant activity against various pathogens, including bacteria and fungi. For instance, some derivatives have been tested against strains such as Escherichia coli and Staphylococcus aureus, showing minimum inhibitory concentrations (MICs) in the low micromolar range.
Antimalarial Activity
A notable study highlighted the antimalarial potential of azetidine derivatives. In vivo tests on Plasmodium berghei models revealed that certain analogs of this compound possess potent blood-schizontocidal activity, with effective doses significantly lower than those of traditional antimalarial drugs like primaquine.
Cytotoxicity and Anticancer Activity
The cytotoxic effects of this compound have also been evaluated. Cell line studies indicated that the compound can induce apoptosis in cancer cells, making it a candidate for further development as an anticancer agent. The mechanism appears to involve the modulation of key signaling pathways associated with cell survival and proliferation.
Research Findings and Case Studies
Several studies have contributed to understanding the biological activity of this compound:
The mechanisms underlying the biological activities of this compound are multifaceted:
- Antimicrobial Mechanism : Likely involves disruption of bacterial cell wall synthesis or interference with metabolic pathways critical for pathogen survival.
- Antimalarial Mechanism : The compound may inhibit heme polymerization or interfere with mitochondrial functions in malaria parasites.
- Cytotoxic Mechanism : Apoptotic pathways are activated through the modulation of Bcl-2 family proteins and caspase activation, leading to programmed cell death in malignant cells.
Scientific Research Applications
Medicinal Chemistry Applications
1-(2-Ethylbutyl)azetidin-3-ol has been investigated for its role as a bioactive compound with therapeutic potential.
Anticancer Properties
Research indicates that azetidine derivatives, including this compound, may exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that azetidine-based compounds can inhibit tubulin assembly, which is crucial for cancer cell proliferation. This mechanism is particularly relevant in the context of breast cancer treatment, where compounds that target microtubule dynamics are of interest .
Neuroprotective Effects
There is emerging evidence suggesting that azetidine derivatives may possess neuroprotective properties. Compounds similar to this compound have been studied for their ability to mitigate neurodegenerative processes, potentially offering therapeutic avenues for conditions such as Alzheimer's disease .
Pharmacological Insights
The pharmacological profile of this compound reveals its interaction with various biological targets, making it a candidate for further exploration in drug development.
Enzyme Inhibition
Studies have highlighted the compound's potential as an inhibitor of specific enzymes involved in metabolic pathways linked to disease states. For example, the inhibition of transporters related to phosphate metabolism has been noted, which could have implications for treating conditions like chronic kidney disease and hyperphosphatemia .
Antimicrobial Activity
Azetidine derivatives have also been explored for their antimicrobial properties. The structural features of this compound may contribute to its effectiveness against certain bacterial strains, suggesting potential applications in developing new antibiotics .
Synthesis and Structural Modifications
The synthesis of this compound involves various chemical methodologies that enhance its bioactivity and stability.
Synthetic Routes
Different synthetic approaches have been documented, focusing on optimizing yields and purity of the compound. The use of protecting groups during synthesis is common to facilitate the formation of the azetidine ring while minimizing side reactions .
Structure-Activity Relationship (SAR) Studies
SAR studies are crucial for understanding how modifications to the azetidine structure influence biological activity. Research has shown that altering substituents on the azetidine ring can significantly impact its pharmacological properties, guiding future drug design efforts .
Case Studies and Experimental Findings
Several case studies illustrate the practical applications of this compound in laboratory settings.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
